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molecular formula C16H10ClNO3 B8546167 [4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride CAS No. 162742-39-4

[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride

Cat. No. B8546167
M. Wt: 299.71 g/mol
InChI Key: KPDUKXBEVXLEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05639778

Procedure details

A slurry of [4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-acetic acid (19, Chart B) (24.0 g, 85.4 mmol) in dichloromethane (300 ml) was treated with thionyl chloride (12.4 ml, 170 mmol). After heating at reflux temperature for 3.5 hours, the solvent and excess reagent were removed by evaporation to yield sufficiently pure product (25.4 g, 99%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([OH:21])=O)=[CH:14][CH:13]=1.S(Cl)([Cl:24])=O>ClCCl>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([Cl:24])=[O:21])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C1=CC=C(C=C1)CC(=O)O
Name
Quantity
12.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
the solvent and excess reagent were removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C1=CC=C(C=C1)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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